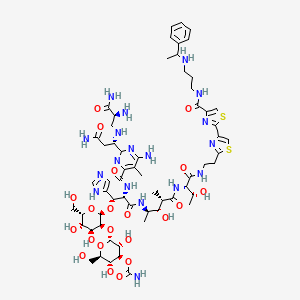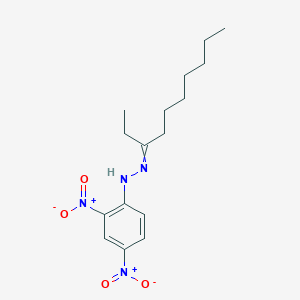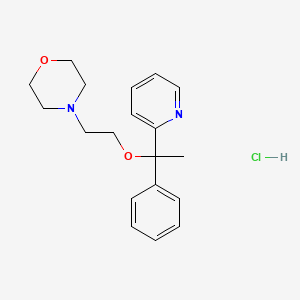
2-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE is a chemical compound known for its unique structure and properties. It is part of the imidazolidine-2,4-dione family, which is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. This compound is used in various scientific research applications due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE can be achieved through several methods. One common approach involves the Bucherer–Bergs reaction, which is a multicomponent reaction that combines an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures . This reaction is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of a multi-jet oscillating disk (MJOD) continuous flow reactor, which allows for high throughput and efficient isolation of the product . The continuous flow process ensures consistent quality and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is iodination, where the compound is treated with iodine monochloride (I–Cl) to produce 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine monochloride for iodination and various catalysts for cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings . These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound.
Major Products: The major products formed from these reactions include iodinated derivatives and other functionalized imidazolidine-2,4-diones. These products are valuable intermediates in the synthesis of more complex molecules.
科学研究应用
5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis . Additionally, it is used in the development of new materials and catalysts in the industrial sector .
作用机制
The mechanism of action of 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects .
相似化合物的比较
Similar Compounds: Similar compounds to 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE include other imidazolidine-2,4-diones such as 5,5-dimethyl-imidazolidine-2,4-dione and 1,3-diiodo-5,5-dimethyl-imidazolidine-2,4-dione .
Uniqueness: What sets 5,5-DIMETHYL-3-(2-METHYLSULFONYLOXYETHYL)IMIDAZOLIDINE-2,4-DIONE apart is its unique functional group, the methylsulfonyloxyethyl moiety. This functional group imparts distinct reactivity and properties to the compound, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
63696-50-4 |
|---|---|
分子式 |
C8H14N2O5S |
分子量 |
250.27 g/mol |
IUPAC 名称 |
2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H14N2O5S/c1-8(2)6(11)10(7(12)9-8)4-5-15-16(3,13)14/h4-5H2,1-3H3,(H,9,12) |
InChI 键 |
KCEHRODGUPCOOV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=O)N(C(=O)N1)CCOS(=O)(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13793333.png)




![9h-[1,3]Dioxino[4,5-g]benzothiazol-2-amine(9ci)](/img/structure/B13793361.png)
![N-Cyclopentyl-2-[[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio]-1H-benzimidazole-1-acetamide](/img/structure/B13793362.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B13793368.png)
![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
